3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H14ClNO2. It is a derivative of propanoic acid and contains a naphthyl group, which is a fused ring system consisting of two benzene rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride typically involves the reaction of 1-naphthylacetic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthyl derivatives
Substitution: N-substituted derivatives
Scientific Research Applications
3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group allows the compound to fit into hydrophobic pockets of proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Naphthyl)propanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Differs in the position of the amino group, which can affect its reactivity and biological activity.
Uniqueness
3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride is unique due to the presence of both the amino and naphthyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJZYACELDPKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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